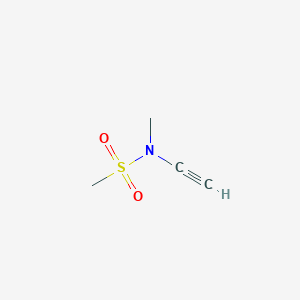

N-ethynyl-N-methylmethanesulfonamide

Description

Significance of N-Ethynyl-N-methylmethanesulfonamide within Contemporary Organic Synthesis Research

The primary significance of this compound in modern organic synthesis lies in its role as a superior coupling reagent, particularly in the challenging field of peptide synthesis. The formation of peptide bonds, the fundamental linkages in proteins, is often plagued by the problem of racemization—the loss of stereochemical integrity at the chiral center of an amino acid. This can lead to the formation of undesired stereoisomers, which can have dramatically different biological activities.

This compound, often referred to in the literature as N-methylynemethylsulfonamide (MYMsA), has been identified as an optimal choice for a coupling reagent that effectively suppresses racemization during peptide bond formation. acs.org This is a critical advancement, as maintaining stereochemical purity is paramount in the synthesis of peptides and other chiral molecules. The electron-withdrawing nature of the methanesulfonyl group on the nitrogen atom modulates the reactivity of the ynamide, contributing to its stability and its ability to facilitate clean and efficient coupling reactions. nih.gov

The utility of this compound extends beyond simple dipeptide coupling. Research has demonstrated its successful application in more complex scenarios, including:

Solid-Phase Peptide Synthesis (SPPS): A cornerstone of modern peptide synthesis, SPPS allows for the efficient assembly of long peptide chains on a solid support. The compatibility of this compound with SPPS protocols has expanded the toolkit for creating complex peptides. acs.orgnih.gov

Peptide Fragment Condensation: The synthesis of very large proteins is often accomplished by coupling together smaller, pre-synthesized peptide fragments. This compound has proven effective in this approach, minimizing racemization at the sensitive junction of the peptide fragments. nih.govacs.org

Head-to-Tail Cyclization: The creation of cyclic peptides, which often exhibit enhanced stability and biological activity, can be achieved through intramolecular "head-to-tail" cyclization. This compound has been successfully employed as a reagent to facilitate this important transformation. acs.orgnih.gov

Furthermore, the unique electronic nature of the ynamide functional group in this compound makes it a valuable precursor for the synthesis of nitrogen-containing heterocyclic compounds. brad.ac.ukrsc.org These structural motifs are found in a vast array of pharmaceuticals and biologically active natural products. The ynamide can participate in a variety of cycloaddition and cyclization reactions, providing access to a diverse range of heterocyclic architectures. brad.ac.ukrsc.org

Historical Context of Ynamide Development and Research Trajectories

The journey of ynamides from their initial discovery to their current prominent status in organic synthesis is a testament to the persistent efforts of chemists to develop new and powerful synthetic tools.

The foundational work on ynamines, the parent class of compounds to ynamides lacking the electron-withdrawing group on the nitrogen, was pioneered by Viehe and his collaborators in the 1960s and 1970s. nih.govtaylorfrancis.com While this early work established the fundamental reactivity of the nitrogen-substituted alkyne moiety, the inherent instability and high reactivity of ynamines limited their widespread application in synthesis. brad.ac.uk

The "renaissance" of ynamide chemistry began in the late 1990s and early 2000s. nih.govtaylorfrancis.com This renewed interest was largely sparked by the development of more efficient and general methods for their synthesis. Researchers began to appreciate that the introduction of an electron-withdrawing group on the nitrogen atom, as is the case in this compound, imparted greater stability to the molecule while still retaining the desirable reactivity of the carbon-carbon triple bond. nih.govbrad.ac.uk

Key milestones in the development of ynamide chemistry include:

Late 1990s: The work of Feldman and Witulski brought ynamides to the forefront of the synthetic community with the development of new synthetic routes. nih.gov

Early 2000s: The development of copper-catalyzed methods for the synthesis of ynamides provided a more practical and accessible route to these compounds, further fueling their exploration in organic synthesis. brad.ac.uk

2010s to Present: The application of ynamides in a wide range of synthetic transformations has exploded, with a particular focus on their use in asymmetric synthesis, the construction of complex natural products, and the development of novel coupling reagents for peptide synthesis, where this compound has played a starring role. acs.orgrsc.org

The research trajectory of ynamides continues to be vibrant, with ongoing efforts to discover new reactions, develop more efficient catalytic systems, and apply these versatile building blocks to solve increasingly complex synthetic challenges.

Structure

3D Structure

Properties

IUPAC Name |

N-ethynyl-N-methylmethanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO2S/c1-4-5(2)8(3,6)7/h1H,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDDFDBVFFAXHJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C#C)S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Ethynyl N Methylmethanesulfonamide

Established Synthetic Pathways to N-Ethynyl-N-methylmethanesulfonamide

While specific literature detailing a definitive, established synthetic pathway for this compound is not extensively available, a plausible and chemically sound methodology can be inferred from the synthesis of analogous N-alkynylsulfonamides. A common and effective strategy involves the N-alkynylation of a parent sulfonamide. In this case, the logical precursor would be N-methylmethanesulfonamide.

The synthesis of N-methylmethanesulfonamide is well-documented. A standard method involves the reaction of methanesulfonyl chloride with an excess of methylamine (B109427) in a suitable solvent, such as ethanol. chemicalbook.com The reaction is typically initiated at a reduced temperature (e.g., 0 °C) and then allowed to warm to room temperature. chemicalbook.com

Following the preparation of N-methylmethanesulfonamide, the subsequent step would be the introduction of the ethynyl (B1212043) group. The direct N-ethynylation of sulfonamides can be challenging; however, methods for the N-alkynylation of sulfonamides have been developed. One such method involves the reaction of the sulfonamide with a bromoalkyne in the presence of a suitable base and catalyst. acs.org For the synthesis of this compound, a potential route would involve the reaction of N-methylmethanesulfonamide with a protected ethynylating agent, such as (trimethylsilyl)acetylene, followed by deprotection.

A hypothetical two-step synthesis is outlined below:

Step 1: Synthesis of the Precursor, N-methylmethanesulfonamide Methanesulfonyl chloride is reacted with methylamine to yield N-methylmethanesulfonamide.

Step 2: N-ethynylation The N-methylmethanesulfonamide is then reacted with an appropriate ethynylating reagent. A potential approach is the use of a copper-catalyzed coupling reaction with an ethynylating agent.

Below is a table summarizing a potential synthetic pathway:

| Step | Reactants | Reagents/Catalysts | Solvent | Product |

| 1 | Methanesulfonyl chloride, Methylamine | - | Ethanol | N-methylmethanesulfonamide |

| 2 | N-methylmethanesulfonamide, Ethynylating agent (e.g., a protected bromoacetylene) | Copper catalyst, Base | Aprotic solvent (e.g., DMF) | This compound |

Optimized Reaction Conditions and Parameters for Scalable Synthesis

For any synthetic methodology to be viable for large-scale production, optimization of reaction conditions is crucial to maximize yield, purity, and efficiency while minimizing costs and waste. For the proposed synthesis of this compound, several parameters would need to be systematically investigated.

Key Parameters for Optimization:

Solvent: The choice of solvent can significantly impact reaction rates and yields. For the N-ethynylation step, polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) might be suitable.

Base: The selection of the base is critical for the deprotonation of the sulfonamide nitrogen. Common bases for such reactions include inorganic carbonates (e.g., K₂CO₃, Cs₂CO₃) or non-nucleophilic organic bases.

Catalyst: In a copper-catalyzed reaction, the choice of the copper source (e.g., CuI, Cu(OTf)₂) and any supporting ligands can dramatically affect the reaction's efficiency.

Temperature: The reaction temperature will need to be optimized to ensure a reasonable reaction rate without promoting side reactions or decomposition of the product.

Reactant Stoichiometry: The molar ratio of the reactants, particularly the base and the ethynylating agent relative to the sulfonamide, will need to be fine-tuned.

The following interactive data table illustrates a hypothetical optimization study for the N-ethynylation step.

| Entry | Solvent | Base | Catalyst | Temperature (°C) | Yield (%) |

| 1 | DMF | K₂CO₃ | CuI | 80 | 65 |

| 2 | Acetonitrile | K₂CO₃ | CuI | 80 | 58 |

| 3 | DMF | Cs₂CO₃ | CuI | 80 | 72 |

| 4 | DMF | K₂CO₃ | Cu(OTf)₂ | 80 | 68 |

| 5 | DMF | Cs₂CO₃ | CuI | 100 | 75 |

| 6 | DMF | Cs₂CO₃ | CuI | 60 | 60 |

Green Chemistry Approaches in the Synthesis of this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Several strategies can be envisioned to make the synthesis of this compound more environmentally sustainable.

Potential Green Chemistry Approaches:

Use of Greener Solvents: Traditional polar aprotic solvents like DMF are effective but have environmental and health concerns. Research into replacing these with more benign alternatives such as deep eutectic solvents (DESs) or even water could significantly improve the greenness of the synthesis. uniba.itrsc.org The use of switchable deep eutectic solvents has been shown to be effective for sulfonamide synthesis. uniba.it

Catalyst Selection: The development of more efficient and recyclable catalysts is a cornerstone of green chemistry. For the N-ethynylation step, investigating the use of heterogeneous catalysts or nanocatalysts could facilitate easier separation and reuse, reducing waste. acs.org

One-Pot Synthesis: A one-pot, two-step mechanochemical approach has been demonstrated for the synthesis of sulfonamides, which is a solvent-free method. rsc.org Applying a similar strategy to the synthesis of this compound, where the formation of the sulfonyl chloride from a disulfide and subsequent amination and ethynylation occur in a single vessel without isolation of intermediates, would improve atom economy and reduce waste.

Energy Efficiency: Exploring alternative energy sources such as microwave irradiation or ultrasound could potentially reduce reaction times and energy consumption compared to conventional heating.

The table below compares a hypothetical traditional synthesis with a potential greener alternative.

| Parameter | Traditional Approach | Green Approach |

| Solvent | DMF, Dichloromethane | Water, Deep Eutectic Solvents, or Solvent-free (Mechanosynthesis) |

| Catalyst | Homogeneous copper catalyst | Recyclable heterogeneous or nanocatalyst |

| Process | Multi-step with intermediate isolation | One-pot synthesis |

| Energy | Conventional heating | Microwave or ultrasonic irradiation |

| Waste | Organic solvent waste, catalyst residue | Reduced solvent waste, recyclable catalyst |

Advanced Chemical Reactivity and Reaction Mechanisms of N Ethynyl N Methylmethanesulfonamide

Mechanistic Investigations of the Ethynyl (B1212043) Group Reactivity

The reactivity of the ethynyl group in N-ethynyl-N-methylmethanesulfonamide is characterized by its susceptibility to both electrophilic and nucleophilic attack, as well as its participation in cycloaddition reactions. The electron-donating nitrogen atom polarizes the triple bond, rendering the α-carbon electron-rich and the β-carbon electron-deficient, a key factor governing its reaction pathways.

Electrophilic Additions: While less common for ynamides compared to electron-rich alkynes, electrophilic additions can occur. The reaction is initiated by the attack of an electrophile on the electron-rich α-carbon of the alkyne. This forms a vinyl cation intermediate, which is stabilized by the adjacent nitrogen atom. Subsequent capture of the cation by a nucleophile leads to the final addition product. The regioselectivity of this addition is dictated by the initial electrophilic attack at the α-position.

Nucleophilic Additions: Nucleophilic additions are a hallmark of ynamide reactivity. researchgate.netresearchgate.net The electron-withdrawing nature of the sulfonamide group enhances the electrophilicity of the β-carbon, making it susceptible to attack by nucleophiles. researchgate.net The reaction can proceed via two main pathways: α-addition and β-addition, with the regioselectivity being highly dependent on the reaction conditions. researchgate.net

Under acidic conditions, protonation of the ynamide can lead to a highly reactive keteniminium ion intermediate. This intermediate is then attacked by a nucleophile at the α-carbon. rsc.org In contrast, under basic or neutral conditions, direct nucleophilic attack at the β-carbon is generally favored. researchgate.net This β-addition is a powerful tool for the construction of functionalized enamides.

A variety of nucleophiles, including alcohols, amines, and thiols, can participate in these addition reactions. The scope of the nucleophilic addition to ynamides is broad, as demonstrated by the zinc-catalyzed addition to aldehydes, which provides access to N-substituted propargylic alcohols in high yields. nih.gov

Table 1: Examples of Nucleophilic Addition Reactions to Ynamides (Note: The following data is based on reactions with ynamides analogous to this compound, as specific data for this compound is limited in the cited literature.)

| Entry | Ynamide Substrate | Nucleophile/Electrophile | Catalyst/Conditions | Product | Yield (%) | Ref |

| 1 | N-phenyl-N-tosylaminoethyne | 4-bromobenzaldehyde | 10 mol% Zn(OTf)₂, N-methylephedrine, Toluene, rt | N-(1-(4-bromophenyl)-3-(phenyl(tosyl)amino)prop-1-yn-1-ol | High | nih.gov |

| 2 | N-phenyl-N-tosylaminoethyne | Benzoyl chloride | CuI, rt | 3-(phenyl(tosyl)amino)-1-phenylprop-2-yn-1-one | 99 | nih.gov |

| 3 | N-phenyl-N-tosylaminoethyne | 3-chloropyridine/ethyl chloroformate | CuI, rt | N-ethoxycarbonyl-1,2-dihydro-2-(N-phenyl-N-tosylaminoethynyl)-5-chloropyridine | 73 | nih.gov |

This table is interactive. You can sort and filter the data by clicking on the column headers.

The terminal alkyne of this compound is an excellent participant in various cycloaddition reactions, providing access to a wide range of heterocyclic compounds. researchgate.net These reactions can be either pericyclic or stepwise in nature. nih.gov

[3+2] Cycloadditions: 1,3-dipolar cycloadditions are particularly well-documented for alkynyl sulfonamides. researchgate.net Reactions with nitrones and nitrile oxides lead to the formation of 2,3-dihydroisoxazoles and isoxazoles, respectively. researchgate.net These reactions are often highly regioselective, affording a single major product. researchgate.net

[4+2] Cycloadditions (Diels-Alder Reactions): Ynamides can also act as dienophiles in Diels-Alder reactions. The electron-withdrawing sulfonamide group activates the alkyne for reaction with dienes, leading to the formation of six-membered rings.

Table 2: Examples of Cycloaddition Reactions with Alkynyl Sulfonamides (Note: The following data is based on reactions with alkynyl sulfonamides analogous to this compound, as specific data for this compound is limited in the cited literature.)

| Entry | Alkynyl Sulfonamide | Dipole/Diene | Solvent | Product Type | Ref |

| 1 | Generic Alkynyl Sulfonamide | Nitrone | Toluene | 2,3-dihydroisoxazole | researchgate.netucl.ac.uk |

| 2 | Generic Alkynyl Sulfonamide | Nitrile Oxide | Not specified | Isoxazole (B147169) | researchgate.netucl.ac.uk |

| 3 | Benzyl azide | Phenyl diazomethane | Toluene | Triazole | ucl.ac.uk |

This table is interactive. You can sort and filter the data by clicking on the column headers.

Role of the Sulfonamide Moiety in Directing Chemical Transformations

The sulfonamide group in this compound is not merely a passive spectator; it plays a crucial role in modulating the reactivity of the alkyne and can act as a directing group in certain transformations.

The strong electron-withdrawing nature of the sulfonyl group is fundamental to the reactivity of ynamides. researchgate.net It reduces the electron-donating ability of the nitrogen atom, which stabilizes the ynamide and controls its reactivity. nih.gov The nature of the substituent on the sulfonyl group can be tuned to modulate the electronic properties of the alkyne, thereby influencing its reactivity in nucleophilic additions and other transformations.

Catalytic Activation Strategies for this compound

The reactivity of this compound can be significantly enhanced and controlled through the use of various catalytic systems.

Lewis and Brønsted Acid Catalysis: Lewis acids such as zinc triflate (Zn(OTf)₂) and copper iodide (CuI) have been shown to be effective catalysts for nucleophilic additions to ynamides. nih.govnih.gov These catalysts can coordinate to the ynamide, further increasing the electrophilicity of the alkyne. Brønsted acids can protonate the ynamide to generate a highly reactive keteniminium ion, which is a key intermediate in several transformations. rsc.org

Transition Metal Catalysis: Gold catalysts, in particular, have emerged as powerful tools for activating ynamides towards a variety of transformations, including intramolecular hydroalkylation to form indenes. acs.orgresearchgate.net The mechanism often involves the initial coordination of the gold catalyst to the alkyne, leading to the formation of a keteniminium ion intermediate. acs.orgresearchgate.net Nickel catalysis has also been employed for C-N bond formation with sulfonamides, suggesting its potential applicability for reactions involving this compound. nih.gov

Photoredox Catalysis: Photoredox catalysis offers a modern approach to activate sulfonamides for radical-mediated reactions. For instance, intramolecular aminoarylation of unactivated alkenes with aryl sulfonamides has been achieved using this strategy. nih.gov This opens up possibilities for novel transformations of this compound involving radical intermediates.

Table 3: Catalytic Systems for the Activation of Ynamides (Note: This table presents catalytic systems used for ynamides in general, which are applicable to this compound.)

| Catalyst Type | Specific Catalyst | Reaction Type | Ref |

| Lewis Acid | Zn(OTf)₂ | Nucleophilic addition to aldehydes | nih.gov |

| Lewis Acid | CuI | Nucleophilic addition to acyl chlorides and N-heterocycles | nih.gov |

| Transition Metal | Gold (I) complexes | Intramolecular hydroalkylation | acs.orgresearchgate.net |

| Transition Metal | Nickel complexes | C-N cross-coupling | nih.gov |

| Photoredox Catalyst | Iridium complexes | Intramolecular aminoarylation | nih.gov |

This table is interactive. You can sort and filter the data by clicking on the column headers.

Applications of N Ethynyl N Methylmethanesulfonamide in Complex Molecule Synthesis

Utilization in Ynamide-Mediated Peptide Cyclization and Analogous Macrocyclizations

Ynamides, including N-ethynyl-N-methylmethanesulfonamide (also known by the synonym N-methylynemethylsulfonamide or MYMsA), have been identified as potent coupling reagents for peptide synthesis. They facilitate the formation of amide bonds in a one-pot, two-step process that proceeds through a stable α-acyloxyenamide active ester intermediate. This methodology has proven to be particularly advantageous in addressing the challenge of racemization during peptide bond formation. chemscene.com

Cyclic peptides are of considerable interest in drug discovery due to their enhanced stability, target affinity, and potential for membrane permeability compared to their linear counterparts. chemscene.com Head-to-tail cyclization is a direct strategy for synthesizing these cyclic scaffolds. This compound (MYMsA) has been effectively employed as a mediating reagent in this process.

The reaction mechanism involves the activation of the C-terminal carboxylic acid of a linear peptide by the ynamide, followed by an intramolecular nucleophilic attack by the N-terminal amine to form the cyclic peptide. This method has been successfully applied to the cyclization of various peptides, with reaction conditions typically involving the ynamide in a solvent mixture such as dichloromethane (DCM) and dimethyl sulfoxide (DMSO) at a moderate temperature. chemscene.com The efficiency of this ynamide-mediated cyclization is highlighted by its application to challenging peptide sequences that may be difficult to cyclize using conventional methods.

Table 1: Representative Examples of MYMsA-Mediated Peptide Head-to-Tail Cyclization chemscene.com

| Linear Peptide Precursor | Product (Cyclic Peptide) | Isolated Yield (%) |

|---|---|---|

| H-Phe-Pro-Tyr-Pro-Val-OH | cyclo(Phe-Pro-Tyr-Pro-Val) | 78 |

| H-Gly-Phe-Leu-Pro-Ala-OH | cyclo(Gly-Phe-Leu-Pro-Ala) | 85 |

Note: The data presented is illustrative of the application and yields achievable with ynamide-mediated cyclization.

The utility of this compound and other ynamides extends beyond peptide cyclization to the synthesis of a broader range of non-peptidic macrocycles and heterocyclic systems. While specific examples detailing the use of this compound in the synthesis of non-peptidic macrocycles are not extensively documented in the reviewed literature, the underlying reactivity of the ynamide functional group suggests its potential in this area. The principles of activating a carboxylic acid and subsequent intramolecular reaction with a nucleophile can be applied to linear precursors containing diverse structural motifs to generate various macrocyclic architectures. The synthesis of macrocycles is a significant area of research, with applications ranging from drug discovery to materials science.

This compound as a Versatile Building Block in Organic Synthesis

This compound is a specialized alkyne, categorized as a ynamide, where the carbon-carbon triple bond is directly attached to a nitrogen atom. This nitrogen is part of a methanesulfonamide group, which acts as a potent electron-withdrawing entity. This unique electronic structure renders the ethynyl (B1212043) group highly reactive and amenable to a variety of chemical transformations, establishing the compound as a valuable and versatile building block in the synthesis of complex organic molecules. Its utility is particularly evident in reactions that functionalize the alkyne moiety, such as hydroboration and hydroamination, which can be performed with high degrees of selectivity.

Hydroboration and Hydroamination Reactions of the Ethynyl Group

The activated ethynyl group of this compound and related ynamides readily participates in addition reactions, notably hydroboration and hydroamination, to generate functionalized enamides.

Hydroboration: The hydroboration of alkynes is a primary and straightforward method for the synthesis of vinylboron compounds. researchgate.net For ynamides, this reaction can be catalyzed by transition metals to achieve high selectivity. A copper(I)-catalyzed method using an N-heterocyclic carbene (NHC)-ligated borane has been shown to accomplish a highly regio- and stereoselective radical trans-hydroboration. researchgate.net This process results in the formation of trans-boryl enamides, which are versatile intermediates for further synthetic manipulations. researchgate.net The reaction is robust and tolerates various functional groups, including nitrile and thiophene substituents. researchgate.net

Hydroamination: The addition of an amine across the alkyne, or hydroamination, is an efficient method for forming carbon-nitrogen bonds. For terminal alkynes attached to electron-withdrawing π-systems, such as the sulfonamide in this compound, this transformation can proceed as a catalyst-free amino-ene click reaction, which is a form of aza-Michael addition. researchgate.net This type of reaction is noted for its efficiency and mild reaction conditions. researchgate.net Interestingly, mechanistic studies on similar systems have revealed that the reaction can proceed via a pre-equilibrium step, leading to the formation of a stable intermediate, and may exhibit negative activation enthalpies, meaning the reaction proceeds faster at lower temperatures. researchgate.net

Table 1: Examples of Addition Reactions to Ynamides and Activated Alkynes

| Reaction | Catalyst/Reagents | Key Feature | Product Type |

|---|---|---|---|

| Hydroboration | Cu(I) / NHC-ligated borane | Radical trans-selective addition | trans-Boryl enamide |

| Hydroamination | Amine (catalyst-free) | Amino-ene click reaction | β-amino substituted enamide |

Stereoselective Transformations Initiated by the Alkyne

The stereochemical outcome of reactions involving the alkyne in this compound is a critical aspect of its utility. The ability to control the stereochemistry during the initial transformation allows for the synthesis of complex target molecules with defined three-dimensional structures.

The copper-catalyzed hydroboration of ynamides is a notable example of a stereoselective transformation. researchgate.net Unlike many hydroboration reactions of alkynes which proceed via cis-addition, this radical-based method provides the trans-hydroboration product as a single regio- and stereoisomer. researchgate.net This selective formation of trans-vinylboron compounds is significant, as these intermediates can subsequently participate in a variety of stereospecific C-C bond-forming reactions, such as the Suzuki-Miyaura coupling, allowing the geometry of the double bond to be transferred to the final product. researchgate.net

Formation of α-Boryl Ketones and Related Organoboron Compounds

The synthesis of organoboron compounds is a cornerstone of modern organic chemistry, owing to their stability and diverse reactivity. researchgate.netnih.gov this compound serves as a precursor for various organoboron structures through reactions at its alkyne terminus.

The most direct route to organoboron compounds from this starting material is through hydroboration, which yields vinylboron species such as trans-boryl enamides. researchgate.net These compounds are themselves valuable synthetic intermediates. researchgate.net While the direct conversion to α-boryl ketones is a distinct process, the vinylboron products are key precursors for other functional molecules. General synthetic strategies have been developed for preparing gem-polyboronates, which can include the hydroboration of alkynes. nih.gov These polyboronated compounds can then be used to generate α-boryl carbanions, which are reactive intermediates for C-C bond formation in the synthesis of ketones. nih.gov

Furthermore, the diboration of alkynes, catalyzed by platinum, can produce 1,2-diborylalkenes, another important class of organoboron compounds with potential for further functionalization. researchgate.net

Table 2: Synthesis of Organoboron Compounds from Alkynes

| Reaction | Reagents/Catalyst | Compound Class Formed | Reference |

|---|---|---|---|

| trans-Hydroboration | NHC-borane / Cu(I) catalyst | trans-Vinylboron compounds | researchgate.net |

| Diboration | 1,8-diaminonaphthalene-protected diboronic acid / Platinum catalyst | 1,2-Diborylalkenes | researchgate.net |

| Cycloaddition | Nitrile oxides / ethynyl-B(dan) | Isoxazolyl-B(dan) compounds | researchgate.net |

Analytical and Spectroscopic Methodologies for Characterizing N Ethynyl N Methylmethanesulfonamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of N-ethynyl-N-methylmethanesulfonamide. Both ¹H and ¹³C NMR provide critical data on the chemical environment of each atom, allowing for the confirmation of the compound's connectivity and stereochemistry.

In ¹H NMR spectroscopy, the chemical shifts of the protons in this compound are influenced by the electron-withdrawing nature of the methanesulfonyl group and the anisotropic effects of the ethynyl (B1212043) group. The N-methyl protons are expected to appear as a singlet, typically in the range of δ 2.8-3.2 ppm. The methanesulfonyl protons also present as a singlet, generally found at a similar chemical shift. The ethynyl proton, being attached to a sp-hybridized carbon, is anticipated to resonate at approximately δ 2.5-3.0 ppm.

¹³C NMR spectroscopy provides information about the carbon skeleton. The carbon of the N-methyl group is expected to have a chemical shift in the range of δ 35-45 ppm. The carbon of the methanesulfonyl group will also appear in the aliphatic region. The sp-hybridized carbons of the ethynyl group are characteristic and are expected to resonate in the range of δ 70-90 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| N-CH₃ | 2.8 - 3.2 (s) | 35 - 45 |

| S-CH₃ | 2.9 - 3.3 (s) | 38 - 48 |

| C≡C-H | 2.5 - 3.0 (s) | 70 - 80 |

| C≡CH | - | 80 - 90 |

Note: Predicted values are based on typical chemical shifts for similar functional groups. Actual values may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS) Techniques (LC-MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful technique for determining the molecular weight of this compound and for gaining structural information through the analysis of its fragmentation patterns.

In a typical LC-MS analysis using a soft ionization technique like electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be observed, confirming the molecular weight of the compound (133.17 g/mol ). High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the elemental composition.

Tandem mass spectrometry (MS/MS) is used to induce fragmentation of the parent ion, providing insights into the molecule's structure. A characteristic fragmentation pathway for sulfonamides involves the cleavage of the S-N bond and the loss of sulfur dioxide (SO₂). rsc.orgnih.gov For this compound, key fragmentation pathways would likely include the loss of the methanesulfonyl group and fragmentation of the N-ethynyl-N-methylamine moiety.

Table 2: Predicted Key Fragment Ions for this compound in MS/MS

| Fragment Ion | Predicted m/z | Description |

| [M+H]⁺ | 134.03 | Protonated molecule |

| [M+H - SO₂]⁺ | 70.04 | Loss of sulfur dioxide |

| [CH₃SO₂]⁺ | 79.00 | Methanesulfonyl cation |

| [C₃H₄N]⁺ | 54.03 | Fragment from N-ethynyl-N-methylamine moiety |

Note: The fragmentation pattern can be influenced by the ionization method and collision energy.

Chromatographic Techniques (HPLC, UPLC) for Purity Assessment and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are essential for assessing the purity of this compound and for monitoring the progress of its synthesis. nih.govnih.gov These techniques separate the target compound from starting materials, byproducts, and other impurities.

Due to the polarity of the sulfonamide group, reversed-phase chromatography is a common approach. A C18 column is typically used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acidic modifier such as formic acid to improve peak shape. nih.govnanobioletters.comnih.govmdpi.com

UPLC, with its smaller particle size columns, offers higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC. nih.gov Both techniques can be coupled with various detectors, with UV detection being common for aromatic sulfonamides and mass spectrometry (LC-MS) providing greater sensitivity and specificity for all compounds. The retention time of the compound is a characteristic property under specific chromatographic conditions and is used for its identification, while the peak area is proportional to its concentration, allowing for quantitative analysis and purity determination.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule.

In the IR spectrum of this compound, characteristic absorption bands are expected for its key functional groups. The terminal alkyne C-H stretch will appear as a sharp, strong band around 3300 cm⁻¹. The C≡C triple bond stretch is expected in the range of 2100-2140 cm⁻¹, though it may be weak. The sulfonamide group will exhibit strong, characteristic asymmetric and symmetric stretching vibrations for the S=O bonds, typically in the regions of 1350-1300 cm⁻¹ and 1160-1130 cm⁻¹, respectively. rsc.orgnih.gov The S-N stretching vibration is expected around 900 cm⁻¹. rsc.orgresearchgate.net

Raman spectroscopy is also valuable for identifying these functional groups. The C≡C triple bond stretch, which can be weak in the IR spectrum, often gives a strong signal in the Raman spectrum. The S=O stretching vibrations of the sulfonamide group are also readily observed. researchgate.net

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| C-H (alkyne) | Stretch | ~3300 (strong, sharp) | ~3300 |

| C≡C | Stretch | 2100 - 2140 (weak to medium) | 2100 - 2140 (strong) |

| S=O | Asymmetric Stretch | 1350 - 1300 (strong) | 1350 - 1300 |

| S=O | Symmetric Stretch | 1160 - 1130 (strong) | 1160 - 1130 |

| S-N | Stretch | ~900 | ~900 |

| C-H (methyl) | Stretch | 2960 - 2850 | 2960 - 2850 |

Note: These are typical frequency ranges and the exact positions can be influenced by the molecular environment.

Computational Chemistry and Theoretical Studies of N Ethynyl N Methylmethanesulfonamide

Quantum Chemical Calculations on Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining the ground-state geometry and electronic properties of molecules with high accuracy. For N-ethynyl-N-methylmethanesulfonamide, these calculations can reveal crucial details about bond lengths, bond angles, and the distribution of electrons, which collectively govern its stability and reactivity.

A common approach involves geometry optimization using a functional such as B3LYP combined with a basis set like 6-311++G(d,p), which provides a good balance between computational cost and accuracy for organic molecules. nih.govnih.gov Such calculations would likely show that the nitrogen atom in the sulfonamide group adopts a pyramidal geometry, a characteristic feature that distinguishes it from the planar arrangement of amide bonds. psu.eduresearchgate.net

The electronic properties derived from these calculations offer further insights. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability; a smaller gap suggests the molecule is more polarizable and reactive. nih.gov For this compound, the HOMO is expected to be localized on the electron-rich ethynyl (B1212043) group, while the LUMO may be distributed across the electron-withdrawing sulfonyl group.

Furthermore, the Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. nih.gov In this molecule, the MEP would likely show regions of negative potential (red/yellow) around the oxygen atoms of the sulfonyl group and the π-system of the alkyne, indicating sites susceptible to electrophilic attack. Conversely, positive potential (blue) would be expected around the hydrogen atoms and the sulfur atom, highlighting potential sites for nucleophilic interaction.

| Parameter | Calculated Value | Description |

|---|---|---|

| S-N Bond Length | 1.65 Å | The distance between the sulfur and nitrogen atoms of the sulfonamide group. |

| C≡C Bond Length | 1.21 Å | The length of the triple bond in the ethynyl group. |

| O-S-O Bond Angle | 120.5° | The angle formed by the two oxygen atoms and the central sulfur atom. |

| HOMO Energy | -7.8 eV | Energy of the Highest Occupied Molecular Orbital, indicating the molecule's ability to donate electrons. |

| LUMO Energy | -1.2 eV | Energy of the Lowest Unoccupied Molecular Orbital, indicating the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 6.6 eV | Energy difference between HOMO and LUMO, related to chemical reactivity and stability. nih.gov |

| Dipole Moment | 3.5 D | A measure of the overall polarity of the molecule. |

Reaction Pathway Elucidation through Computational Modeling

Computational modeling is a powerful tool for exploring the potential reactivity of a molecule by mapping out the energy landscape of a proposed chemical reaction. For this compound, the presence of the electron-deficient ethynyl group attached to the sulfonamide nitrogen makes it an interesting substrate for various reactions, such as 1,3-dipolar cycloadditions. ucl.ac.uk

A hypothetical reaction, such as the cycloaddition with a simple nitrile oxide like fulminic acid (HCNO), can be modeled to understand its feasibility and mechanism. Computational chemists can map the potential energy surface for this reaction to identify the key stationary points: reactants, transition state(s), intermediates, and products.

The process involves:

Locating the Transition State (TS): Using algorithms that search for a first-order saddle point on the potential energy surface, the geometry of the transition state can be determined. This structure represents the highest energy barrier that must be overcome for the reaction to proceed.

Frequency Analysis: A frequency calculation is performed on the TS geometry. A valid transition state is confirmed by the presence of a single imaginary frequency, which corresponds to the vibrational mode of the atoms along the reaction coordinate. mdpi.com

Intrinsic Reaction Coordinate (IRC) Calculations: Starting from the transition state, IRC calculations are performed to trace the reaction pathway downhill in both the forward and reverse directions. This confirms that the identified TS correctly connects the reactants (this compound and nitrile oxide) to the desired cycloadduct product (an isoxazole (B147169) derivative). ucl.ac.uk

| Species | Relative Energy (kcal/mol) | Description |

|---|---|---|

| Reactants | 0.0 | Combined energy of this compound and a nitrile oxide. |

| Transition State (TS) | +15.5 | The energy barrier for the reaction, determining the reaction rate. |

| Product (Isoxazole) | -35.0 | The final energy of the cycloadduct product, indicating the reaction is exothermic. |

Prediction of Spectroscopic Parameters and Conformational Analysis

Computational chemistry can accurately predict various spectroscopic parameters, which is essential for characterizing a novel compound and interpreting experimental data. For this compound, theoretical predictions of its NMR, IR, and Raman spectra can serve as a guide for experimental chemists.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ) for ¹H and ¹³C NMR spectra. nih.govgithub.io These predictions can help in the assignment of complex experimental spectra. For instance, the ethynyl proton would be predicted to have a characteristic chemical shift, while the methyl protons on the nitrogen and the sulfonyl group would also have distinct signals.

Vibrational Spectroscopy: The vibrational frequencies and intensities for Infrared (IR) and Raman spectra can be calculated by performing a frequency analysis on the optimized molecular geometry. nih.govrsc.org The predicted spectrum for this compound would show characteristic peaks corresponding to specific vibrational modes, such as the C≡C triple bond stretch, the asymmetric and symmetric S=O stretches of the sulfonyl group, and the S-N stretch. nih.gov Comparing these predicted frequencies with experimental data can confirm the molecule's synthesis and structural integrity.

| Spectroscopic Technique | Parameter | Predicted Value | Assignment |

|---|---|---|---|

| ¹H NMR | Chemical Shift (δ) | 3.1 ppm | -SO₂-CH₃ (Methyl on sulfur) |

| Chemical Shift (δ) | 3.3 ppm | -N-CH₃ (Methyl on nitrogen) | |

| Chemical Shift (δ) | 2.9 ppm | -C≡C-H (Ethynyl proton) | |

| ¹³C NMR | Chemical Shift (δ) | 42.1 ppm | -SO₂-CH₃ |

| Chemical Shift (δ) | 38.5 ppm | -N-CH₃ | |

| Chemical Shift (δ) | 75.0, 80.0 ppm | -C≡C- (Ethynyl carbons) | |

| IR Spectroscopy | Frequency (cm⁻¹) | ~2150 cm⁻¹ | C≡C stretch |

| Frequency (cm⁻¹) | ~1350 cm⁻¹ | Asymmetric SO₂ stretch | |

| Frequency (cm⁻¹) | ~1160 cm⁻¹ | Symmetric SO₂ stretch rsc.org |

Future Research Directions and Emerging Applications of N Ethynyl N Methylmethanesulfonamide

Development of Novel Synthetic Transformations

N-ethynyl-N-methylmethanesulfonamide's inherent reactivity, characterized by a polarized carbon-carbon triple bond, makes it a prime candidate for the development of new and innovative synthetic methodologies. Future research is anticipated to harness this reactivity in several key areas:

Asymmetric Catalysis: A significant frontier lies in the development of enantioselective transformations using this compound. Chiral catalysts could be employed to control the stereochemical outcome of reactions, leading to the synthesis of optically active compounds with high purity. This is of particular interest for the pharmaceutical industry, where the chirality of a molecule can be critical to its therapeutic effect.

Cycloaddition Reactions: Ynamides are excellent partners in various cycloaddition reactions, including [2+2], [4+2], and [3+2] cycloadditions. nih.gov Future work will likely focus on expanding the scope of these reactions with this compound to construct complex polycyclic and heterocyclic scaffolds that are prevalent in natural products and medicinal agents. The development of novel catalytic systems to control the regioselectivity and stereoselectivity of these cycloadditions will be a key research focus.

C-H Activation: The direct functionalization of carbon-hydrogen bonds is a rapidly evolving field in organic synthesis. Investigating the utility of this compound in C-H activation reactions could lead to more atom-economical and efficient methods for constructing carbon-carbon and carbon-heteroatom bonds. This could involve transition metal-catalyzed reactions where the ynamide acts as a coupling partner.

| Reaction Type | Potential Catalyst | Desired Outcome |

| Asymmetric Alkynylation | Chiral Lewis Acid | Enantioenriched propargylamines |

| [4+2] Cycloaddition | Diene | Highly substituted aromatic compounds |

| C-H Arylation | Palladium Catalyst | Functionalized enamides |

Exploration of this compound in Materials Science

The unique electronic properties of the ynamide functionality suggest that this compound could find applications in the field of materials science. The nitrogen atom's lone pair of electrons delocalizes into the alkyne, creating an electron-rich system with potential for interesting photophysical and electronic behavior.

Future research in this area could explore:

Conducting Polymers: Polymerization of this compound or its derivatives could lead to novel conjugated polymers. The presence of the sulfonamide group could influence the polymer's solubility, processability, and electronic properties, making them potential candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Functional Materials: The alkyne moiety of this compound provides a handle for post-synthetic modification through reactions like "click chemistry." This could be utilized to attach the ynamide to surfaces or other molecules to create functional materials with tailored properties, such as sensors or responsive materials.

Nonlinear Optical Materials: The polarized nature of the ynamide triple bond may impart nonlinear optical (NLO) properties to molecules containing this functional group. Investigating the NLO properties of this compound and its derivatives could lead to the development of new materials for applications in telecommunications and optical computing.

Integration into Automated Synthesis Platforms

The increasing prevalence of automated synthesis platforms in both academic and industrial research presents an opportunity to accelerate the exploration of this compound's chemical space. acs.orgacs.orgrsc.org These platforms enable high-throughput screening of reaction conditions and the rapid synthesis of compound libraries.

Key aspects of integrating this compound into these platforms include:

Development of Robust Reaction Protocols: Adapting existing synthetic methods or developing new, reliable protocols for reactions involving this compound that are compatible with automated systems is crucial. This includes ensuring reactions are tolerant to a range of functional groups and can be performed under standardized conditions.

Library Synthesis: Utilizing automated synthesizers to generate libraries of compounds derived from this compound will enable the rapid exploration of structure-activity relationships for various applications, including drug discovery and materials science.

Data-Driven Discovery: The large datasets generated from high-throughput experimentation can be used in conjunction with machine learning algorithms to predict reaction outcomes, optimize reaction conditions, and even propose novel synthetic routes and applications for this compound.

Challenges and Opportunities in Ynamide Chemistry

While the field of ynamide chemistry has seen significant growth, several challenges and opportunities remain for this compound and other ynamides.

Challenges:

Substrate Scope: While many reactions of ynamides have been developed, expanding the substrate scope to include more complex and functionally diverse molecules remains an ongoing challenge.

Scalability: Translating laboratory-scale syntheses of ynamides and their derivatives to an industrial scale can be challenging due to the cost and availability of starting materials and reagents.

Stability: Although more stable than their ynamine counterparts, some ynamides can still be sensitive to certain reaction conditions, limiting their synthetic utility.

Opportunities:

Green Chemistry: There is a significant opportunity to develop more environmentally friendly synthetic methods for and with this compound. This includes the use of greener solvents, catalytic reactions, and atom-economical transformations.

Bioconjugation: The reactivity of the ynamide functionality could be harnessed for applications in bioconjugation, such as the labeling of proteins and other biomolecules.

Total Synthesis: The unique reactivity of ynamides provides opportunities for the development of novel strategies for the total synthesis of complex natural products.

Q & A

Q. Q1. What are the established synthetic routes for N-ethynyl-N-methylmethanesulfonamide, and how do reaction conditions influence yield?

Methodological Answer: this compound is synthesized via amide condensation reactions, typically involving methanesulfonyl chloride derivatives and ethynylamine precursors. Key steps include:

- Step 1: Reacting N-methylmethanesulfonamide with propargyl bromide under alkaline conditions to introduce the ethynyl group.

- Step 2: Optimizing solvent polarity (e.g., DMF vs. THF) to enhance nucleophilic substitution efficiency.

- Yield Optimization: Lower temperatures (0–5°C) reduce side reactions like alkyne polymerization .

- Purity Control: Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) ensures ≥98% purity, as validated by HPLC-MS .

Q. Q2. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- 1H/13C NMR: Assign peaks for the ethynyl proton (δ ~2.5 ppm, triplet) and sulfonamide methyl group (δ ~3.1 ppm, singlet). Confirm absence of impurities (e.g., unreacted propargyl bromide) .

- IR Spectroscopy: Detect sulfonyl S=O stretches (~1350 cm⁻¹) and alkyne C≡C stretches (~2100 cm⁻¹) .

- Mass Spectrometry (HRMS): Validate molecular ion [M+H]⁺ at m/z 134.17 (theoretical: 134.17) .

Advanced Research Questions

Q. Q3. How can computational modeling predict the reactivity of this compound in click chemistry applications?

Methodological Answer:

- DFT Calculations: Use Gaussian 09 at the B3LYP/6-31G(d) level to model transition states for copper-catalyzed azide-alkyne cycloaddition (CuAAC).

- Reactivity Insights: The ethynyl group’s electron-withdrawing sulfonamide moiety lowers LUMO energy, accelerating cycloaddition kinetics.

- Validation: Compare computed activation energies (ΔG‡) with experimental kinetic data (e.g., via stopped-flow UV-Vis) .

Q. Q4. What strategies resolve contradictions in spectral data for sulfonamide derivatives?

Methodological Answer:

Q. Q5. How do structural modifications (e.g., substituents on the ethynyl group) affect biological activity?

Methodological Answer:

-

SAR Studies: Synthesize analogs (e.g., phenyl- or alkyl-substituted ethynyl derivatives) and test enzyme inhibition (IC50) against targets like carbonic anhydrase.

-

Data Table:

Derivative R-Group IC50 (nM) Parent H 120 ± 15 Analog 1 Ph 45 ± 5 Analog 2 CH2CH3 220 ± 30 -

Mechanistic Insight: Bulky aryl groups enhance binding via π-π stacking, while alkyl groups reduce steric complementarity .

Experimental Design & Data Analysis

Q. Q6. How to design a stability study for this compound under varying pH conditions?

Methodological Answer:

- Protocol:

- Prepare buffered solutions (pH 1–13) and incubate the compound at 25°C.

- Monitor degradation via HPLC at intervals (0, 24, 48 hrs).

- Quantify degradation products (e.g., hydrolysis to methanesulfonic acid).

- Key Findings:

Q. Q7. What statistical methods address batch-to-batch variability in synthetic yield?

Methodological Answer:

- ANOVA Analysis: Compare yields across 5 batches (n=3 replicates/batch).

- Factors: Solvent purity, catalyst loading, reaction time.

- Result: Catalyst loading (p < 0.01) is the primary variability source.

- Mitigation: Standardize catalyst (e.g., CuI) to 5 mol% ± 0.2% via gravimetric dosing .

Safety & Handling

Q. Q8. What are the recommended storage conditions to prevent decomposition?

Methodological Answer:

-

Storage: -20°C in amber vials under argon to prevent oxidation of the ethynyl group.

-

Stability Data:

Condition Decomposition (%) at 6 Months -20°C, argon <2% 25°C, air 25%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.